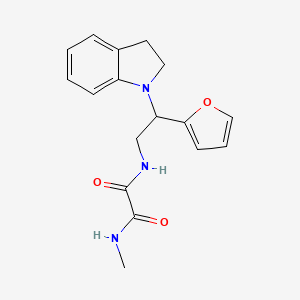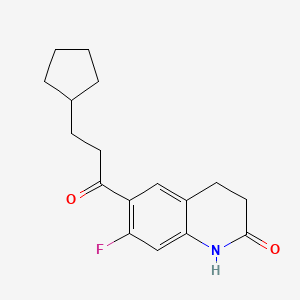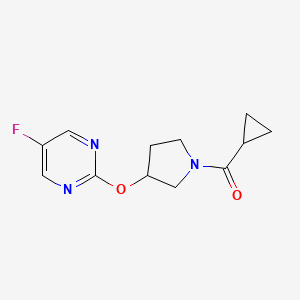
Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the cyclopropyl, pyrrolidine, and fluoropyrimidine groups contributes to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5-fluoropyrimidin-2-ol
Reagents: : 5-Fluoropyrimidine, sodium hydroxide, water.
Conditions: : Reflux reaction, followed by neutralization and extraction.
Step 2: : Preparation of 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine
Reagents: : 5-Fluoropyrimidin-2-ol, pyrrolidine, potassium carbonate.
Conditions: : Room temperature, solvent-free conditions, stirring.
Step 3: : Formation of Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Reagents: : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine, cyclopropylcarbonyl chloride, triethylamine.
Conditions: : Dry dichloromethane as solvent, low temperature (0-5°C), slow addition of reagents.
Industrial Production Methods
Industrial production typically involves the optimization of the above synthetic routes for scale-up, with particular attention to reaction yields, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: : Reduction can affect the carbonyl group, possibly reducing it to an alcohol.
Substitution: : The fluoropyrimidine moiety can participate in substitution reactions, altering the functional groups attached to it.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide, potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : Oxidized derivatives with higher oxidation states.
Reduction Products: : Reduced derivatives, mainly alcohols.
Substitution Products: : Various substituted pyrrolidine or fluoropyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block for more complex molecules in organic synthesis.
Biology
Research into its interactions with biological macromolecules such as proteins and nucleic acids to understand its binding and activity profiles.
Medicine
Investigated for its potential as a pharmacological agent in treating various conditions, possibly including antiviral, anticancer, and anti-inflammatory activities.
Industry
Mechanism of Action
The compound’s mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluoropyrimidine moiety are likely crucial in binding to these targets, altering their activity or function. These interactions can modulate various biological pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-((2-pyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Cyclopropyl(3-((5-fluoro-6-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the specific substitution pattern on the pyrimidine ring and the presence of a cyclopropyl group. This unique structure can result in distinct pharmacokinetic and pharmacodynamic profiles, differentiating it from other similar compounds.
There you have it—your deep dive into this compound. Hope this fuels your curiosity!
Properties
IUPAC Name |
cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUKCNTTSTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
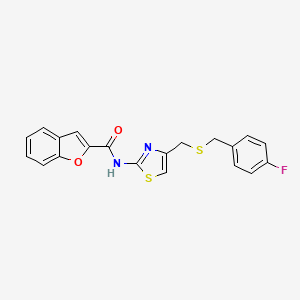
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2685244.png)
![3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2685245.png)
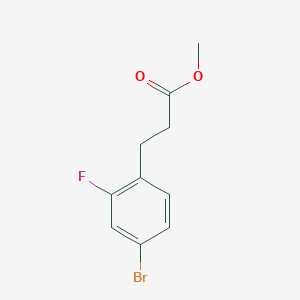
![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)
